1H-Benzimidazol-4-ol, 1-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

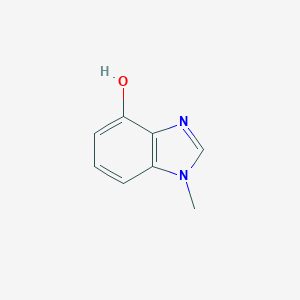

1H-Benzimidazol-4-ol, 1-methyl- is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a hydroxyl group at the 4th position and a methyl group at the 1st position. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-4-ol, 1-methyl- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Another method includes the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves catalytic processes to enhance yield and selectivity. For instance, the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 has been reported to be effective in synthesizing benzimidazole derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazol-4-ol, 1-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzimidazole quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Applications De Recherche Scientifique

Biological Activities

The compound has shown promise in several biological applications:

- Antimicrobial Properties : Benzimidazole derivatives, including 1H-Benzimidazol-4-ol, 1-methyl-, have demonstrated significant antibacterial and antifungal activities. Research indicates that these compounds inhibit the synthesis of essential proteins in microorganisms, thereby exhibiting antimicrobial effects .

- Antiviral Activity : Several studies have highlighted the antiviral properties of benzimidazole derivatives against viruses such as hepatitis C virus (HCV) and herpes simplex virus (HSV). For instance, specific derivatives have shown potent activity against HCV with effective concentration values in the nanomolar range .

- Anticancer Potential : The compound has been investigated for its anticancer properties. Research indicates that it may interfere with cancer cell replication by targeting specific enzymes involved in cell division. Notably, some derivatives have exhibited promising results in inhibiting tumor growth in vitro and in vivo .

Applications in Medicinal Chemistry

1H-Benzimidazol-4-ol, 1-methyl- serves as a building block in the development of various pharmaceutical agents. Its derivatives are being explored for their potential as:

- Antiparasitic Agents : Certain benzimidazole derivatives are known for their efficacy against parasitic infections, making them valuable in treating diseases caused by parasites .

- Analgesics and Anti-inflammatory Agents : Research indicates that some derivatives possess significant analgesic and anti-inflammatory properties. For example, compounds derived from benzimidazole have shown notable inhibition of cyclooxygenase enzymes, which are crucial targets in pain and inflammation management .

Case Study 1: Antiviral Activity Against HCV

A series of substituted benzimidazole derivatives were synthesized to evaluate their antiviral activity against HCV. Compounds demonstrated strong inhibitory effects with EC50 values as low as 0.007 nM for certain analogs. These findings suggest that modifications at specific positions on the benzimidazole ring can enhance antiviral potency significantly .

Case Study 2: Anticancer Applications

In a study focused on anticancer applications, several benzimidazole derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain compounds could reduce cell viability significantly compared to control treatments, showcasing their potential as therapeutic agents in cancer treatment .

Mécanisme D'action

The mechanism of action of 1H-Benzimidazol-4-ol, 1-methyl- involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death . Additionally, the compound can interact with DNA and RNA, affecting their synthesis and function .

Comparaison Avec Des Composés Similaires

1H-Benzimidazol-2-amine: Similar structure but with an amino group at the 2nd position.

1H-Benzimidazol-5-ol: Similar structure but with a hydroxyl group at the 5th position.

1H-Benzimidazol-2-thiol: Similar structure but with a thiol group at the 2nd position.

Uniqueness: 1H-Benzimidazol-4-ol, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4th position and the methyl group at the 1st position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

1H-Benzimidazol-4-ol, 1-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1H-Benzimidazol-4-ol, 1-methyl- is characterized by its unique benzimidazole core, which is known for its ability to interact with various biological targets. The methyl group at the 1-position enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzimidazole derivatives, including 1H-Benzimidazol-4-ol, 1-methyl-. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against Staphylococcus aureus and Escherichia coli:

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 1H-Benzimidazol-4-ol, 1-methyl- | 50 | S. aureus |

| Standard (Ampicillin) | 100 | S. aureus |

| Standard (Ciprofloxacin) | 25 | E. coli |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 1H-Benzimidazol-4-ol, 1-methyl- has also been explored extensively. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, with IC50 values indicating significant antiproliferative activity. For example:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| K562 (chronic myeloid leukemia) | 8 | A6730 |

| HL60 (acute myeloid leukemia) | 10 | A6730 |

In these studies, the compound showed comparable efficacy to established chemotherapeutic agents . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for its anticancer effects.

Antiparasitic Activity

Recent research highlighted the leishmanicidal activity of derivatives of this compound. One study reported that a related benzimidazole derivative exhibited potent activity against Leishmania mexicana, with an IC50 value as low as 0.26 µM. The compound was shown to induce oxidative stress and apoptosis in the parasites, suggesting a promising avenue for treating leishmaniasis .

The biological activity of 1H-Benzimidazol-4-ol, 1-methyl- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in microbial and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It induces ROS production, leading to oxidative stress in target cells.

- Intercalation with DNA : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives against Staphylococcus aureus and other pathogens. The results indicated that modifications at the benzimidazole core significantly influenced antimicrobial potency.

- Cancer Cell Line Studies : Research involving multiple leukemia cell lines demonstrated that modifications to the benzimidazole structure could enhance cytotoxicity, providing insights into structure-activity relationships that could guide future drug design.

Propriétés

IUPAC Name |

1-methylbenzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-9-8-6(10)3-2-4-7(8)11/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRJCNWNFIRMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.